2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild and environmentally friendly, making it a green and efficient method for synthesizing quinazolinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different substituents on the quinazolinone ring, altering its chemical properties and biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include a variety of quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial activity.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A basic quinazolinone derivative with broad applications, including antimalarial and antitumor activities.
Dihydroquinazolinone: A reduced form of quinazolinone with different biological activities.
Substituted quinazolinones: Quinazolinone derivatives with various substituents that can alter their chemical and biological properties.
Uniqueness
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific structure, which combines a quinazolinone ring with a pyrimidinone ring. This unique structure can result in distinct biological activities and potential therapeutic applications compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C20H25N5O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H25N5O2/c1-11(2)6-8-15-12(3)21-20(24-18(15)26)25-19-22-13(4)16-10-14(27-5)7-9-17(16)23-19/h7,9-11H,6,8H2,1-5H3,(H2,21,22,23,24,25,26) |
InChI Key |
FTYJXDUDIZLBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=C(C(=O)N3)CCC(C)C)C)OC |
Origin of Product |
United States |
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